Cas no 1806722-76-8 (3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring both bromomethyl and trifluoromethoxy functional groups, making it a versatile intermediate in organic synthesis. The presence of multiple electron-withdrawing substituents enhances its reactivity in nucleophilic substitution and cross-coupling reactions, particularly in pharmaceutical and agrochemical applications. The bromomethyl group offers a handle for further functionalization, while the trifluoromethoxy and trifluoromethyl groups contribute to improved metabolic stability and lipophilicity in derived compounds. This compound is particularly valuable in the development of bioactive molecules, where its structural motifs are leveraged for their unique electronic and steric properties. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine structure
1806722-76-8 structure
Product Name:3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS No:1806722-76-8
MF:C8H4BrF6NO2
MW:340.017282485962
CID:4815369
Update Time:2025-06-12

3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H4BrF6NO2/c9-2-3-4(17)1-5(18-8(13,14)15)16-6(3)7(10,11)12/h1H,2H2,(H,16,17)
    • InChI Key: GUDCNASVFGHTBH-UHFFFAOYSA-N
    • SMILES: BrCC1C(C=C(NC=1C(F)(F)F)OC(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 422
  • XLogP3: 3
  • Topological Polar Surface Area: 38.3

3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029098491-1g
3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
1806722-76-8 97%
1g
$1,534.70 2022-03-31

3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Related Literature

Additional information on 3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

Introduction to 3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1806722-76-8) and Its Emerging Applications in Chemical Biology

3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, identified by the CAS number 1806722-76-8, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and versatile reactivity. This compound belongs to the pyridine class, a family of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and industrial applications. The presence of multiple functional groups, including a bromomethyl moiety, a hydroxy group, and two trifluoromethyl groups, as well as a trifluoromethoxy substituent, endows this molecule with exceptional chemical properties that make it a valuable scaffold for drug discovery and material science research.

The bromomethyl group at the C3 position provides a reactive handle for further functionalization, enabling the synthesis of more complex derivatives through nucleophilic substitution reactions. This feature is particularly useful in medicinal chemistry, where such intermediates are often employed to introduce pharmacophoric elements into lead compounds. The hydroxy group at the C4 position introduces polarity and potential hydrogen bonding capabilities, which can influence the compound's solubility, bioavailability, and interactions with biological targets. Additionally, the electron-withdrawing nature of the two trifluoromethyl groups at the C2 and C5 positions enhances the electrophilicity of the bromomethyl group, making it more susceptible to reaction while also modulating the overall electronic properties of the molecule.

The trifluoromethoxy group at the C6 position further diversifies the chemical landscape of this compound. Trifluoromethoxy substituents are well-known for their ability to improve metabolic stability, lipophilicity, and binding affinity to biological targets. These properties have been extensively exploited in the development of modern pharmaceuticals, where trifluorinated compounds often exhibit enhanced efficacy and reduced toxicity compared to their non-fluorinated counterparts. The combination of these functional groups in 3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine makes it an attractive building block for designing novel therapeutic agents.

In recent years, there has been growing interest in utilizing this compound as a key intermediate in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The pyridine core is a common pharmacophore in kinase inhibitors due to its ability to interact with ATP-binding pockets through hydrogen bonding and hydrophobic interactions. The presence of multiple fluorinated groups enhances binding affinity by improving hydrophobic complementarity with the target protein.

Another emerging application of 3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is in materials science, particularly in the development of advanced polymers and liquid crystals. The electron-deficient nature of trifluorinated pyridines contributes to their ability to form stable coordination complexes with transition metals, which are widely used as catalysts in organic synthesis. These complexes exhibit unique optical and electronic properties that make them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaics, and other advanced technologies.

The hydroxy group at the C4 position also plays a crucial role in modulating solubility and interactions with biological environments. Hydroxylated compounds often exhibit improved water solubility, which is essential for pharmaceutical formulations requiring oral or intravenous administration. Additionally, hydroxyl groups can participate in hydrogen bonding networks within proteins or nucleic acids, influencing binding affinities and selectivity. This dual functionality makes 3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine a versatile scaffold for designing molecules with tailored biological activities.

Recent advances in computational chemistry have further highlighted the potential of this compound as a drug-like scaffold. Molecular docking studies have shown that derivatives derived from this compound can effectively bind to various protein targets with high affinity. For example, computational models predict that modifications at the C3 or C5 positions could enhance binding interactions with kinases or G protein-coupled receptors (GPCRs), two major classes of therapeutic targets. These predictions are supported by experimental evidence demonstrating that fluorinated pyridines exhibit improved binding affinities compared to their non-fluorinated analogs.

The synthesis of 3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available pyridine precursors, selective halogenation followed by functional group interconversion allows for precise control over regioselectivity. The use of palladium-catalyzed cross-coupling reactions enables efficient introduction of trifluoromethoxy groups while preserving other reactive sites on the molecule. Such synthetic strategies are critical for producing libraries of derivatives for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

In conclusion,3-(Bromomethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1806722-76-8) is a multifunctional compound with significant potential in both pharmaceutical research and materials science applications. Its unique structural features enable diverse chemical modifications while maintaining strong interactions with biological targets through hydrogen bonding networks enhanced by fluorinated moieties such as trifluoromethyl and trifluoromethoxy groups. As computational methods continue to advance our understanding of molecular recognition processes,this compound will undoubtedly play an increasingly important role in discovering new therapeutics against challenging diseases while also enabling innovations across multiple scientific disciplines.

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